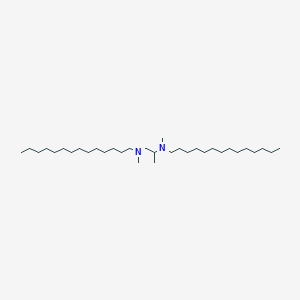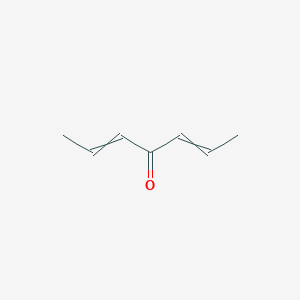
Hepta-2,5-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-2,5-dien-4-one, also known as 2,5-heptadien-4-one, is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is characterized by its unique structure, which includes two double bonds separated by a single bond, and a ketone group at the fourth carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hepta-2,5-dien-4-one can be synthesized through several methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-dimethyl-2,5-heptadien-4-one) as an intermediate . This intermediate can then be further processed to obtain this compound. Another method involves the reaction of appropriate dienes with specific catalysts to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as acetone. The process may include steps like distillation and purification to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Hepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which hepta-2,5-dien-4-one exerts its effects involves its conjugated diene structure, which allows it to participate in various chemical reactions. The compound can interact with molecular targets through electrophilic and nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones, affecting the compound’s overall reactivity and function .
Vergleich Mit ähnlichen Verbindungen
2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): An industrially important diene with additional methyl groups.
2,4-Heptadien-1-ol: Contains an alcohol group instead of a ketone
Uniqueness: Hepta-2,5-dien-4-one’s unique combination of a conjugated diene system and a ketone functional group sets it apart from other similar compounds. This structure provides distinct reactivity patterns and makes it a valuable compound for various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
105645-97-4 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
hepta-2,5-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3 |
InChI-Schlüssel |
XQBYLOYJNLQCLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


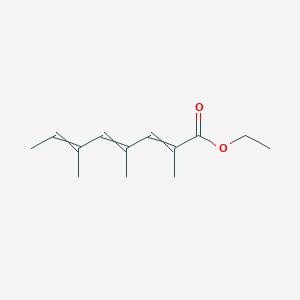
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
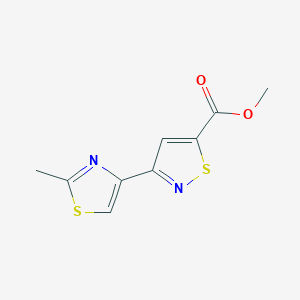
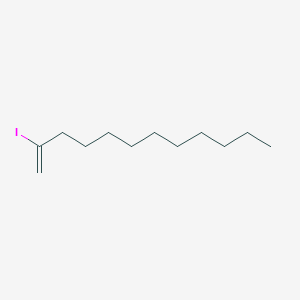

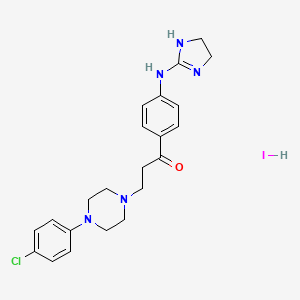
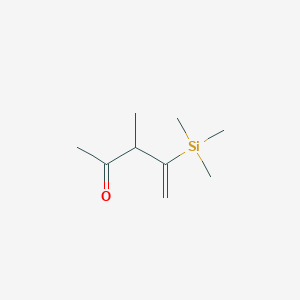
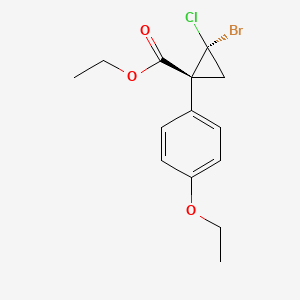
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

